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molecular formula C9H7BrClN B8458789 6-bromo-3-chloro-1-methyl-1H-indole

6-bromo-3-chloro-1-methyl-1H-indole

Cat. No. B8458789
M. Wt: 244.51 g/mol
InChI Key: YMXZDQJNJUWSNZ-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

A solution of 6-bromo-3-chloro-1H-indole (D72) (894 mg, 3.88 mmol) in DMF (16 mL) was cooled to 0° C. under an atmosphere of nitrogen. Sodium hydride (60% in mineral oil) (163 mg, 4.07 mmol) was added portionwise followed by methyl iodide (0.243 mL, 3.88 mmol). The mixture was stirred for 1.5 hour, slowly allowing to warm to RT. The mixture was quenched with saturated aq. NH4Cl and extracted with ethyl acetate (2×150 mL). The organic extracts were combined, dried with anhydrous sodium sulfate, filtered and evaporated to dryness. The residues were purified on silica, eluting with cyclohexane and ethyl acetate (0-50%). The appropriate fractions were combined and evaporated to dryness to give title compound (831 mg). LCMS (A): m/z (M−H)− 242/244, C9H7BrClN requires 243/245 (acidic).
Quantity
894 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step Two
Quantity
0.243 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([Cl:11])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[H-].[Na+].[CH3:14]I>CN(C=O)C>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([Cl:11])=[CH:7][N:8]2[CH3:14])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
894 mg
Type
reactant
Smiles
BrC1=CC=C2C(=CNC2=C1)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
163 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.243 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residues were purified on silica
WASH
Type
WASH
Details
eluting with cyclohexane and ethyl acetate (0-50%)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C2C(=CN(C2=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 831 mg
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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